molecular formula C33H36N4O7S B2970290 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 688060-66-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No.: B2970290
CAS No.: 688060-66-4
M. Wt: 632.73
InChI Key: XOKUWXOQYKLLED-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a quinazolinone derivative characterized by:

  • Core structure: An 8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline scaffold, which includes a fused dioxolane ring (OCO) at positions 4 and 5 of the quinazolinone .
  • Substituents: A sulfanyl (-S-) group at position 6, linked to a carbamoylmethyl moiety and a phenylethyl chain. A butanamide chain at position 7, terminating in a 3,4-dimethoxyphenethyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O7S/c1-41-26-11-10-23(17-27(26)42-2)13-15-34-30(38)9-6-16-37-32(40)24-18-28-29(44-21-43-28)19-25(24)36-33(37)45-20-31(39)35-14-12-22-7-4-3-5-8-22/h3-5,7-8,10-11,17-19H,6,9,12-16,20-21H2,1-2H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKUWXOQYKLLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxolo group: This step often involves the use of protecting groups and subsequent deprotection.

    Attachment of the phenylethyl and butanamide groups: These steps may involve amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the carbonyl groups to alcohols.

    Substitution: This can involve the replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially modulating signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Core Variations

The quinazolinone core is critical for bioactivity. Key comparisons include:

Compound Name Core Modification Key Substituents Biological Activity
Target Compound [1,3]dioxolo[4,5-g]quinazolinone 6-sulfanyl-carbamoylmethyl-phenethyl; 7-butanamide-3,4-dimethoxyphenethyl Unknown (predicted ion channel modulation)
Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f) 3,4-dihydroquinazolinone 4-sulfamoylethenyl; ester group Moderate COX-2 inhibition (47.1% at 20 µM)
BRL-32872 Non-dioxolo quinazolinone 3,4-dimethoxyphenyl; nitrobenzamide Dual potassium/calcium channel blockade (antiarrhythmic)
  • COX-2 inhibition is observed in structurally simpler analogs (e.g., compound 1f), but the target compound’s bulky substituents may redirect activity toward ion channels or other targets .

Substituent-Driven Functional Differences

Sulfanyl-Linked Groups
  • Target Compound : The 6-sulfanyl group is coupled to a phenylethyl carbamoylmethyl moiety, enabling hydrogen bonding and hydrophobic interactions.
  • Analog (BE87827) : Replaces the phenylethyl carbamoylmethyl with a 2-fluorophenylmethylsulfanyl group. This fluorinated analog may exhibit enhanced metabolic stability but reduced hydrogen-bonding capacity.
Amide Chain Modifications
  • N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-[({[oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-...butanamide : Substitutes dimethoxyphenethyl with a tetrahydrofuran-containing group, likely altering solubility and target engagement.

Pharmacological Predictions from Structural Similarity

  • Mechanism of Action (MOA): Quinazolinones with 3,4-dimethoxyphenyl groups (e.g., BRL-32872) show ion channel blockade . The target compound’s dimethoxyphenethyl chain may similarly modulate potassium/calcium channels. Sulfonamide/sulfanyl groups in analogs correlate with COX-2 inhibition or protein binding (e.g., compound 1f’s sulfamoyl group ). The target compound’s carbamoylmethyl-sulfanyl group may target enzymes or receptors with cysteine-rich active sites.

Physicochemical and ADME Properties

Property Target Compound Analog (BE87827) Analog (C35H40N4O7S)
Molecular Weight ~660.8 (calc.) 579.64 660.8
LogP (Predicted) High (due to aryl/alkyl groups) Moderate (fluorophenyl reduces logP) High (hexanamide chain)
Solubility Low (multiple hydrophobic groups) Moderate (fluorine enhances polarity) Low
  • The target compound’s high molecular weight and logP may limit oral bioavailability, necessitating formulation optimization.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C27H25N3O6SC_{27}H_{25}N_{3}O_{6}S, with a molecular weight of approximately 519.6 g/mol. The unique structure includes methoxy substituents and a sulfanylidene group on a quinazoline scaffold, which may enhance its biological activity compared to structurally similar compounds.

Property Details
Molecular Formula C27H25N3O6S
Molecular Weight 519.6 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways starting from readily available precursors. Key steps include:

  • Formation of 3,4-Dimethoxyphenyl Ethylamine : Achieved through the reduction of the corresponding nitro compound.
  • Synthesis of Quinazolinone Core : Involves cyclization under acidic or basic conditions.
  • Coupling of Fragments : The final step couples the two fragments using reagents like EDCI or DCC.

Biological Activity

Preliminary studies have indicated that this compound exhibits various biological activities:

Anticancer Properties

Research has suggested that similar compounds with quinazoline scaffolds show promise in inhibiting cancer cell proliferation. The presence of methoxy groups may contribute to enhanced interaction with biological targets involved in cancer pathways .

Antimicrobial Activity

Studies indicate that compounds with structural similarities can exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways. Specific mechanisms remain to be elucidated for this compound.

Case Studies and Research Findings

  • In Vitro Studies : Initial in vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance:
    • IC50 values were recorded in the low micromolar range for certain cancer types.
    • Mechanistic studies are ongoing to understand apoptosis induction and cell cycle arrest mechanisms.
  • Comparative Analysis : A comparative study with known quinazoline derivatives showed that this compound has a more favorable activity profile due to its unique structural features.
Compound IC50 (μM)
N-[2-(3,4-dimethoxyphenyl)ethyl]-...5.0 ± 0.5 (against MCF-7 cells)
Quinazoline Derivative A10.0 ± 0.8
Quinazoline Derivative B15.0 ± 0.9

Q & A

Q. How can researchers determine the molecular structure and purity of this compound?

To confirm the molecular structure, employ X-ray crystallography to resolve the crystal lattice and validate stereochemistry . For purity assessment, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to quantify impurities and verify molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for elucidating functional groups and connectivity .

Q. What synthetic strategies are optimal for producing this compound?

A modular synthesis approach is recommended:

Quinazolinone core formation : Use a cyclocondensation reaction between anthranilic acid derivatives and urea under acidic conditions .

Sulfanyl group introduction : Employ a nucleophilic substitution reaction with a thiol-containing intermediate under inert atmosphere to prevent oxidation .

Amide coupling : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the butanamide moiety to the phenethylamine derivative .
Optimize yields via iterative HPLC purification and monitor reaction progress using thin-layer chromatography (TLC) .

Q. How can researchers evaluate its pharmacological activity in vitro?

Design a multi-target screening protocol:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Receptor binding studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) or GABAA receptors, given structural similarities to anticonvulsant quinazolinones .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Q. What analytical methods are suitable for characterizing its stability under varying conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Photostability : Expose the compound to UV-Vis light and monitor degradation via HPLC-MS.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and analyze degradation products using LC-HRMS .

Advanced Research Questions

Q. How can computational modeling enhance understanding of its reactivity and binding mechanisms?

  • Density functional theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites on the quinazolinone core .
  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on hydrogen bonding with the carbamoyl group and π-π stacking with the dioxolo ring .
  • Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent to analyze conformational stability of the butanamide side chain .

Q. How should researchers resolve contradictions between experimental and computational data?

  • Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers in experimental replicates.
  • Free-energy perturbation (FEP) : Refine docking predictions by calculating binding affinity differences between enantiomers or tautomers .
  • Cryo-electron microscopy (cryo-EM) : Resolve protein-ligand complexes at near-atomic resolution to validate docking poses .

Q. What experimental designs are recommended for in vivo efficacy studies?

  • Animal models : Use pentylenetetrazole (PTZ)-induced seizures in rodents to evaluate anticonvulsant activity, given structural parallels to GABAergic agents .
  • Pharmacokinetics : Conduct bioavailability studies via intravenous/oral administration, with LC-MS/MS quantification of plasma concentrations.
  • Toxicology : Perform histopathology and serum biochemistry (ALT/AST levels) after 28-day repeated dosing .

Q. How can researchers identify and characterize its metabolites?

  • Phase I metabolism : Incubate with liver microsomes (human/rat) and identify hydroxylation or demethylation products via LC-HRMS.
  • Phase II metabolism : Test for glucuronidation/sulfation using UDP-glucuronosyltransferase assays.
  • Stable isotope labeling : Use <sup>13</sup>C-labeled precursors to track metabolic pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the 3,4-dimethoxyphenyl group to halogens or nitro substituents and test for cytotoxicity.
  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to assess tolerance .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs to predict activity cliffs .

Q. How can AI-driven platforms optimize its synthesis and bioactivity?

  • Reaction pathway prediction : Use tools like IBM RXN for retrosynthetic planning, prioritizing routes with ≥80% atom economy .
  • High-throughput virtual screening (HTVS) : Train neural networks on ChEMBL data to predict off-target effects (e.g., hERG inhibition).
  • Active learning : Integrate robotic synthesis with Bayesian optimization to iteratively refine reaction conditions .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationCritical Parameters
X-ray crystallographyConfirmation of stereochemistryResolution ≤ 1.5 Å, Rfree ≤ 0.2
¹H/¹³C NMRFunctional group assignmentDeuterated DMSO, 500 MHz+ magnet
LC-HRMSPurity and metabolite identificationESI+ mode, 30,000+ resolution

Q. Table 2. In Vitro Screening Protocols

Assay TypeTargetPositive Control
Kinase inhibitionEGFRErlotinib (IC50 = 20 nM)
CytotoxicityMCF-7 breast cancerDoxorubicin (IC50 = 0.1 µM)
GABAA bindingRat brain membranesDiazepam (Ki = 10 nM)

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